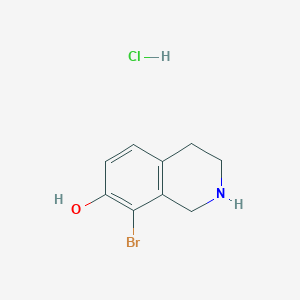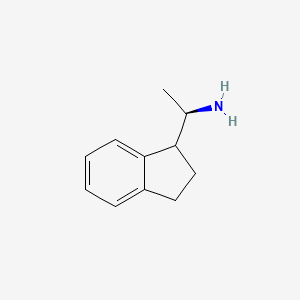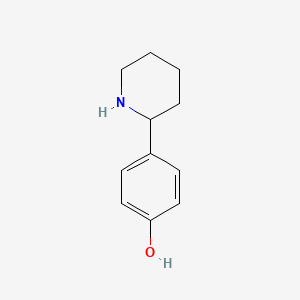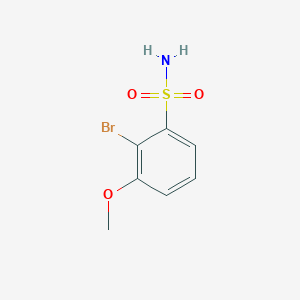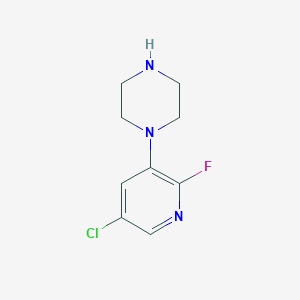
1-(5-Chloro-2-fluoropyridin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-fluoropyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H11ClFN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the chloro and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoropyridin-3-yl)piperazine typically involves the reaction of 5-chloro-2-fluoropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-fluoropyridin-3-yl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-fluoropyridin-3-yl)piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing the function of various biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)piperazine depends on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-fluoropyridin-3-yl)piperazine can be compared with other similar compounds such as:
1-(5-Chloro-3-fluoropyridin-2-yl)piperazine: This compound has a similar structure but with different positions of the chloro and fluoro substituents, which can affect its chemical and biological properties.
1-(5-Fluoropyridin-3-yl)piperazine: The absence of the chloro substituent can lead to different reactivity and applications.
1-(5-Chloropyridin-3-yl)piperazine: The absence of the fluoro substituent can also result in different properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H11ClFN3 |
|---|---|
Molekulargewicht |
215.65 g/mol |
IUPAC-Name |
1-(5-chloro-2-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H11ClFN3/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
InChI-Schlüssel |
KMDDCXGQOHTCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(N=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


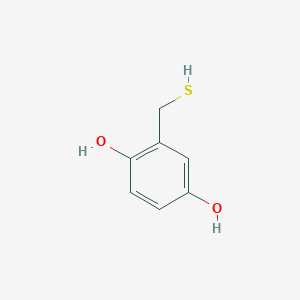
aminehydrochloride](/img/structure/B13588867.png)
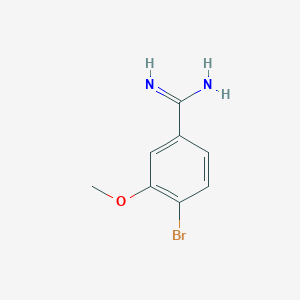
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
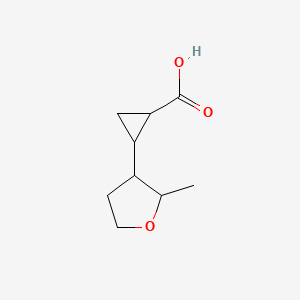
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
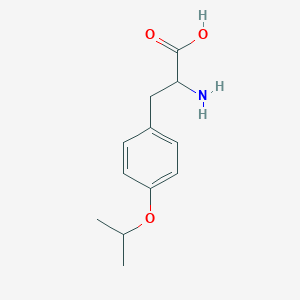

![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
